molecular formula C19H24N4O B2984159 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile CAS No. 691887-20-4

2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile

Cat. No. B2984159
CAS RN: 691887-20-4
M. Wt: 324.428
InChI Key: KLWIFDHKAUSHPN-RJAHHLEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(1-aza-2-(3,5-bis(tert-butyl)-4-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo- and Regioselective Synthesis

A study by Feng Sha and H. Alper (2017) on the "Ligand- and Additive-Controlled Pd-Catalyzed Aminocarbonylation of Alkynes with Aminophenols" demonstrates the utility of specific ligands and additives in synthesizing hydroxy-substituted α,β-unsaturated amides, which are valuable in pharmaceuticals and natural products. This research could suggest potential pathways for modifying or synthesizing related compounds for specific scientific applications Sha & Alper, 2017.

Bioremediation of Environmental Pollutants

Urvish Chhaya and A. Gupte (2013) investigated the "Possible role of laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A using reverse micelles system." This study highlights the potential of enzymatic processes in degrading environmental pollutants, indicating possible environmental applications for structurally related compounds Chhaya & Gupte, 2013.

Synthesis of Heterocyclic Compounds

Research by Gorazd Soršak et al. (1995) on the "Synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate" presents a new reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives and fused hetero-cyclic systems, showing the potential in synthetic chemistry for developing new molecules and materials Soršak et al., 1995.

Electrochromic Conducting Polymers

A study on "Electrochromic conducting polymers via electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers" by G. Sotzing, J. Reynolds, and P. Steel (1996) explored the synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers. These findings could provide insights into the development of novel electrochromic materials and devices Sotzing, Reynolds, & Steel, 1996.

Multichromic Polymer Synthesis

The synthesis of a new polythiophene derivative by Funda Ozyurt et al. (2008) demonstrated the material's multichromic properties and solution processability, suggesting potential applications in electrochromic devices and materials science Ozyurt et al., 2008.

properties

IUPAC Name

(Z)-2-amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-18(2,3)13-7-12(8-14(17(13)24)19(4,5)6)11-23-16(10-21)15(22)9-20/h7-8,11,24H,22H2,1-6H3/b16-15-,23-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWIFDHKAUSHPN-RFNVRPSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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